molecular formula C13H13N2Na2O9P B13141208 disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

Cat. No.: B13141208
M. Wt: 418.20 g/mol
InChI Key: DKTCEVLOHHKVLV-ZHQIPATHSA-L
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Description

Disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring and a phosphorylated sugar moiety. It is often used in biochemical research and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate typically involves multiple steps, including the protection of functional groups, selective phosphorylation, and deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, interfere with nucleic acid synthesis, and modulate cellular signaling pathways. These interactions contribute to its biological effects and therapeutic potential.

Comparison with Similar Compounds

Disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate can be compared with other similar compounds, such as:

    Uridine derivatives: These compounds share structural similarities and have comparable biological activities.

    Phosphorylated sugars: Similar in their role in biochemical pathways and cellular processes.

    Nucleoside analogs: Used in antiviral and anticancer therapies, highlighting the unique properties of this compound.

Properties

Molecular Formula

C13H13N2Na2O9P

Molecular Weight

418.20 g/mol

IUPAC Name

disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

InChI

InChI=1S/C13H15N2O9P.2Na/c1-2-7-4-15(13(20)14-12(7)19)10-3-8(16)9(24-10)5-23-25(21,22)6-11(17)18;;/h1,4,8-10,16H,3,5-6H2,(H,17,18)(H,21,22)(H,14,19,20);;/q;2*+1/p-2/t8-,9+,10+;;/m0../s1

InChI Key

DKTCEVLOHHKVLV-ZHQIPATHSA-L

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CC(=O)[O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CC(=O)[O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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